5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Substitution Reactions: The chlorophenyl and methylphenylmethylthio groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.
Automated Synthesis: Implementing automated synthesis techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biological Studies: It is used in biological assays to understand its interaction with various enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is explored for its use in the development of new materials with specific properties, such as corrosion resistance or enhanced stability.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole: Lacks the amine group, resulting in different chemical properties and biological activities.
5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring, leading to variations in reactivity and applications.
5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-thiadiazole: Features a thiadiazole ring, which imparts different electronic and steric effects.
Uniqueness
The presence of both chlorophenyl and methylphenylmethylthio groups in 5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine makes it unique compared to other similar compounds. These substituents contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H15ClN4S |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4S/c1-11-4-2-3-5-13(11)10-22-16-20-19-15(21(16)18)12-6-8-14(17)9-7-12/h2-9H,10,18H2,1H3 |
InChI Key |
JHZBIVJMGITUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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